molecular formula C4H11ClN2O2 B2413089 2-Hydrazinyl-2-methylpropanoic acid;hydrochloride CAS No. 2567495-73-0

2-Hydrazinyl-2-methylpropanoic acid;hydrochloride

Cat. No.: B2413089
CAS No.: 2567495-73-0
M. Wt: 154.59
InChI Key: VMDDDSQRZYPMEC-UHFFFAOYSA-N
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Description

2-Hydrazinyl-2-methylpropanoic acid;hydrochloride is a chemical compound with the molecular formula C4H11ClN2O2. It is a white crystalline solid that is soluble in water.

Scientific Research Applications

2-Hydrazinyl-2-methylpropanoic acid;hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of various organic compounds.

    Biology: It is used in the study of enzyme inhibition and protein modification.

    Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.

Preparation Methods

The synthesis of 2-Hydrazinyl-2-methylpropanoic acid;hydrochloride typically involves the reaction of 2-methylpropanoic acid with hydrazine hydrate in the presence of hydrochloric acid. The reaction conditions often include refluxing the mixture for several hours to ensure complete reaction. The product is then purified through recrystallization .

Chemical Reactions Analysis

2-Hydrazinyl-2-methylpropanoic acid;hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding hydrazones or azines.

    Reduction: It can be reduced to form hydrazides.

    Substitution: It can undergo nucleophilic substitution reactions, where the hydrazine group can be replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like alkyl halides.

Mechanism of Action

The mechanism of action of 2-Hydrazinyl-2-methylpropanoic acid;hydrochloride involves its interaction with specific molecular targets, such as enzymes and proteins. The hydrazine group in the compound can form covalent bonds with the active sites of enzymes, leading to inhibition of enzyme activity. This interaction can affect various biochemical pathways, making it useful in the study of enzyme mechanisms and drug development .

Comparison with Similar Compounds

2-Hydrazinyl-2-methylpropanoic acid;hydrochloride can be compared with other similar compounds, such as:

    2-Hydrazinyl-2-methylpropanoic acid: The non-hydrochloride form of the compound, which has similar properties but different solubility characteristics.

    2-Hydrazinyl-2-ethylpropanoic acid;hydrochloride: A similar compound with an ethyl group instead of a methyl group, which can affect its reactivity and applications.

    2-Hydrazinyl-2-methylbutanoic acid;hydrochloride: A compound with a longer carbon chain, which can influence its physical and chemical properties.

Properties

IUPAC Name

2-hydrazinyl-2-methylpropanoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H10N2O2.ClH/c1-4(2,6-5)3(7)8;/h6H,5H2,1-2H3,(H,7,8);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMDDDSQRZYPMEC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)O)NN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H11ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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